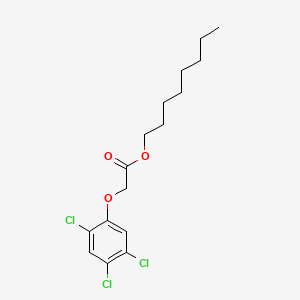
Octyl (2,4,5-trichlorophenoxy)acetate
説明
Octyl (2,4,5-trichlorophenoxy)acetate is a useful research compound. Its molecular formula is C16H21Cl3O3 and its molecular weight is 367.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Distribution and Behavior
- Distribution in Hydrophobic Environments: Octyl (2,4,5-trichlorophenoxy)acetate's distribution in hydrophobic environments, including its behavior in the octanol-water system, is significant for understanding its environmental impact. Research has quantitatively interpreted its distribution using equilibrium models, highlighting its partitioning behavior in different phases (Jafvert, Westall, Grieder, & Schwarzenbach, 1990) (Jafvert et al., 1990).
Adsorption and Environmental Fate
- Adsorption on Nano-Composite Materials: Studies on the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid (a related compound) on poly-o-toluidine Zr(IV) phosphate have provided insights into its effective removal from aqueous solutions. This is crucial for environmental remediation and understanding the compound's fate in aquatic systems (Khan & Akhtar, 2011) (Khan & Akhtar, 2011).
Environmental Persistence and Distribution
- Persistence in Forest Ecosystems: Research on the persistence of 2,4,5-T in forest ecosystems provides insights into the environmental stability and degradation patterns of similar compounds like this compound. This helps in understanding its long-term environmental impacts and bioaccumulation risks (Norris, Montgomery, & Johnson, 1977) (Norris et al., 1977).
Environmental and Biological Impact Studies
- Impact on Soil and Vegetation: Studies on the impact of related compounds on soil and vegetation, such as their accumulation and persistence in different environmental matrices, provide valuable information on the potential environmental risks and behaviors of this compound (Radosevich & Winterlin, 1977) (Radosevich & Winterlin, 1977).
Analytical and Detection Methods
- Vibrational Spectroscopic Analysis: Advanced spectroscopic techniques have been employed to analyze the molecular structure and properties of similar compounds. Such methods are essential for the accurate detection and characterization of this compound in various environments (Karthikeyan, Prince, Ramalingam, & Periandy, 2014) (Karthikeyan et al., 2014).
Bioremediation and Environmental Protection
- Bioremediation Studies: Investigations into the bioremediation of soils contaminated with related compounds like 2,4,5-Trichlorophenoxy acetic acid have shown the potential of specific microbial strains (e.g., Burkholderia cepacia) in mitigating the herbicide's impact on seed germination and soil health. This research is crucial for developing strategies to reduce the environmental footprint of this compound (Gangadhara & Kunhi, 2000) (Gangadhara & Kunhi, 2000).
特性
IUPAC Name |
octyl 2-(2,4,5-trichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl3O3/c1-2-3-4-5-6-7-8-21-16(20)11-22-15-10-13(18)12(17)9-14(15)19/h9-10H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWISAHTAQYMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180915 | |
| Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2630-15-1 | |
| Record name | Octyl 2-(2,4,5-trichlorophenoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2630-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002630151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















